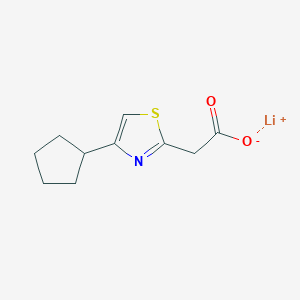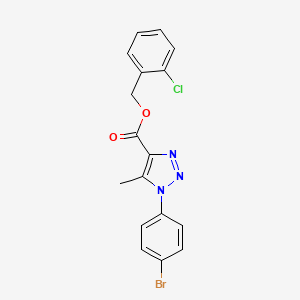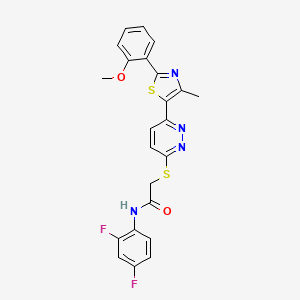
Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, also known as EAPQ, is a synthetic compound that has been studied extensively for its potential as a therapeutic agent. EAPQ belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has shown that Ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate derivatives can be synthesized through various methods, demonstrating significant regioselectivity and reactivity. For instance, the compound has been utilized in the synthesis of novel Luotonin A derivatives, showcasing remarkable selectivity in reactions with trimethylaluminium-activated amino benzoic acid ethyl esters, leading to anilides without self-condensation of the aminobenzoate building blocks (Atia et al., 2017). Such chemical processes highlight the compound's utility in creating complex molecular architectures, which are crucial for developing new pharmaceuticals and materials.
Anticancer Activity
Derivatives of this compound have shown promise in anticancer research. Specifically, certain 4-anilino-2-phenylquinoline derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, revealing significant cell growth inhibition. This suggests that modifications of the this compound structure could lead to potent anticancer agents (Zhao et al., 2005).
Molecular Docking and Biological Activities
The compound and its derivatives have also been investigated for their biological activities through molecular docking studies. For example, novel annulated dihydroisoquinoline heterocycles coupled with ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate have been assessed for their cytotoxic effects against various cancer cell lines. Molecular docking using software like MOE 2014.09 has shown these compounds to have high binding affinity toward certain proteins, suggesting their potential as cancer therapeutics (Saleh et al., 2020).
Antioxidant and Anticholinesterase Activities
Additionally, the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates has led to compounds with notable antioxidant and anticholinesterase activities. These activities are essential for developing treatments for neurodegenerative diseases like Alzheimer's, showcasing the broader implications of this compound derivatives in medicinal chemistry (Mermer et al., 2018).
properties
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGEHHUKWYYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)


![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2453051.png)
![4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide](/img/structure/B2453054.png)

![5-(benzo[d]thiazol-2-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2453058.png)
![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)


